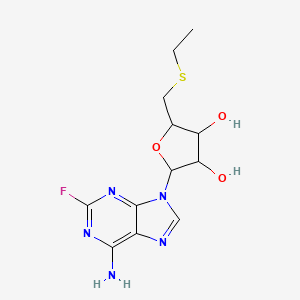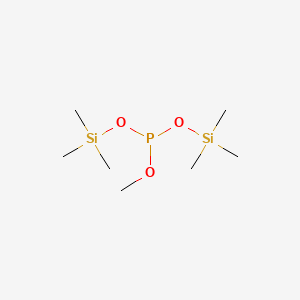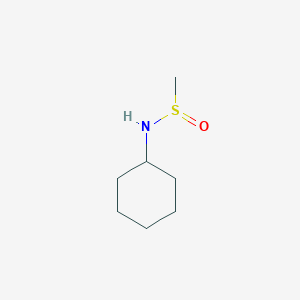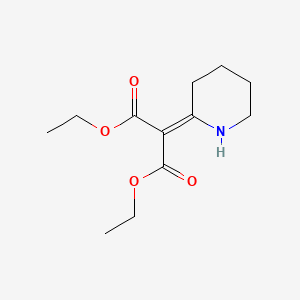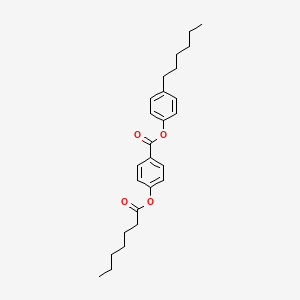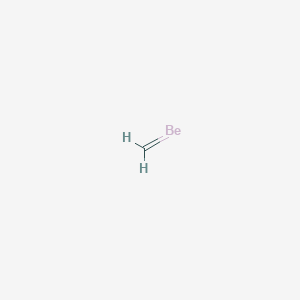
Methylideneberyllium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylideneberyllium is an organometallic compound that features a beryllium atom double-bonded to a carbon atom, which is also bonded to two hydrogen atoms. This compound is of significant interest in the field of organometallic chemistry due to its unique bonding and reactivity properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylideneberyllium can be synthesized through various methods, including:
Reaction with Organic Halides: One common method involves the reaction of beryllium with organic halides under controlled conditions.
Metathesis Reactions: Another approach is the metathesis reaction, where an organometallic compound reacts with a binary halide.
Hydrometallation: This method involves the addition of a metal hydride to an alkene, resulting in the formation of an alkylmetal compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale metathesis reactions due to their efficiency and scalability. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methylideneberyllium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various beryllium oxides.
Reduction: It can also be reduced under specific conditions to yield different organometallic products.
Substitution: This compound can participate in substitution reactions, where the beryllium atom is replaced by another metal.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation and various reducing agents for reduction reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include beryllium oxides, reduced organometallic compounds, and substituted beryllium complexes .
Scientific Research Applications
Methylideneberyllium has several applications in scientific research:
Mechanism of Action
The mechanism by which methylideneberyllium exerts its effects involves the interaction of the beryllium atom with various molecular targets. The compound can modulate the activity of enzymes and other proteins by binding to specific sites, thereby altering their function . The pathways involved include modulation of ion channels and inhibition of specific enzymatic activities .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to methylideneberyllium include:
Methylidenealuminum: Features an aluminum atom double-bonded to a carbon atom.
Methylidenemagnesium: Contains a magnesium atom double-bonded to a carbon atom.
Methylidenecalcium: Involves a calcium atom double-bonded to a carbon atom.
Uniqueness
This compound is unique due to the specific properties imparted by the beryllium atom, such as its high strength and lightweight nature. These properties make it particularly valuable in applications requiring materials with high strength-to-weight ratios .
Properties
CAS No. |
55169-84-1 |
|---|---|
Molecular Formula |
CH2Be |
Molecular Weight |
23.039 g/mol |
IUPAC Name |
methylideneberyllium |
InChI |
InChI=1S/CH2.Be/h1H2; |
InChI Key |
PNQWOEUQCJQREX-UHFFFAOYSA-N |
Canonical SMILES |
[Be]=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



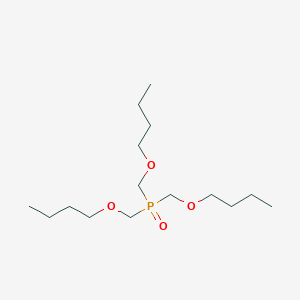

![N-[1-[4-(cyclohexen-1-yl)phenyl]ethylidene]hydroxylamine](/img/structure/B14643425.png)
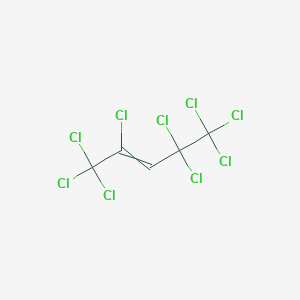
![3-[Butyl(dimethyl)silyl]propanoic acid](/img/structure/B14643439.png)
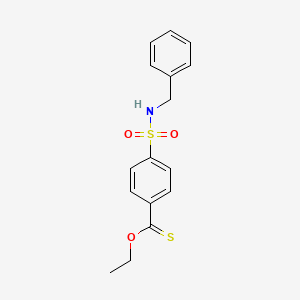
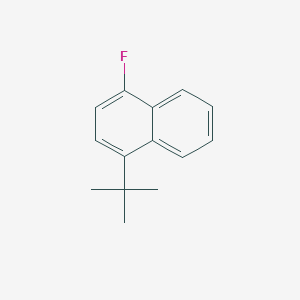
![1-{[3-(Phenylsulfanyl)pyrazin-2-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14643458.png)
